2-Ethyl-3-[(4-methoxyphenyl)methyl]thiochromeno[2,3-d]pyrimidine-4,5-dione
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Overview
Description
2-Ethyl-3-[(4-methoxyphenyl)methyl]thiochromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of thiochromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thiochromeno and pyrimidine moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-[(4-methoxyphenyl)methyl]thiochromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate chalcone. This intermediate then undergoes cyclization with thiourea to form the thiochromeno-pyrimidine core structure. The final product is obtained after purification and characterization using techniques such as NMR and mass spectrometry .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-[(4-methoxyphenyl)methyl]thiochromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiochromeno-pyrimidine derivatives.
Substitution: Functionalized thiochromeno-pyrimidine derivatives.
Scientific Research Applications
2-Ethyl-3-[(4-methoxyphenyl)methyl]thiochromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-[(4-methoxyphenyl)methyl]thiochromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-3-[(4-hydroxyphenyl)methyl]thiochromeno[2,3-d]pyrimidine-4,5-dione
- 2-Ethyl-3-[(4-chlorophenyl)methyl]thiochromeno[2,3-d]pyrimidine-4,5-dione
- 2-Ethyl-3-[(4-nitrophenyl)methyl]thiochromeno[2,3-d]pyrimidine-4,5-dione
Uniqueness
The uniqueness of 2-Ethyl-3-[(4-methoxyphenyl)methyl]thiochromeno[2,3-d]pyrimidine-4,5-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group on the phenyl ring can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for further research and development .
Properties
CAS No. |
879767-92-7 |
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Molecular Formula |
C21H18N2O3S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-ethyl-3-[(4-methoxyphenyl)methyl]thiochromeno[2,3-d]pyrimidine-4,5-dione |
InChI |
InChI=1S/C21H18N2O3S/c1-3-17-22-20-18(19(24)15-6-4-5-7-16(15)27-20)21(25)23(17)12-13-8-10-14(26-2)11-9-13/h4-11H,3,12H2,1-2H3 |
InChI Key |
YJTHCRXFLDDWJN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C(=O)C3=CC=CC=C3S2)C(=O)N1CC4=CC=C(C=C4)OC |
solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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